molecular formula C19H14BrN3 B1244427 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine CAS No. 645420-70-8

5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine

Cat. No.: B1244427
CAS No.: 645420-70-8
M. Wt: 364.2 g/mol
InChI Key: BAONJJYITSLFLE-UHFFFAOYSA-N
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Description

5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazole ring fused with a pyridine ring, along with a bromophenyl and a phenyl group attached to the core structure.

Preparation Methods

The synthesis of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 3,4-diaminopyridine with the Na2S2O5 adduct of corresponding benzaldehydes . The reaction typically proceeds under basic conditions using reagents such as K2CO3 and DMF. Alkylation of the resulting compounds with 4-chlorobenzyl or butyl bromide predominantly results in the formation of N5 regioisomers . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include K2CO3, DMF, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, some imidazopyridine derivatives act as GABA A receptor positive allosteric modulators, influencing neurotransmission in the central nervous system . The compound may also inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

5-(4-bromobenzyl)-2-phenyl-5H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives such as:

Properties

IUPAC Name

5-[(4-bromophenyl)methyl]-2-phenylimidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3/c20-16-8-6-14(7-9-16)12-23-11-10-17-18(13-23)22-19(21-17)15-4-2-1-3-5-15/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAONJJYITSLFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CN(C=CC3=N2)CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439437
Record name 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645420-70-8
Record name 5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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